2-(Tert-butyldimethylsilyloxy)ethanamine
Overview
Description
2-(Tert-butyldimethylsilyloxy)ethanamine: is an organic compound with the molecular formula C8H21NOSi . It is a colorless to almost colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known to be aNovel tert-butyl dimethylsilyl (TBDMS) protected PEG amine linker , which suggests it may interact with various biological molecules in the context of chemical synthesis or bioconjugation.
Result of Action
The molecular and cellular effects of 2-(Tert-butyldimethylsilyloxy)ethanamine’s action would be largely dependent on the context of its use . As a linker molecule, its primary function would be to facilitate the formation of larger molecular structures. The resulting effects would therefore be determined by the nature of these structures and their interactions with other molecules.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, its reactivity may be affected by factors such as pH, solvent, and the presence of other reactive species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine typically involves the reaction of monoethanolamine with tert-butyldimethylsilyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyldimethylsilyloxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted ethanamines depending on the substituent used.
Scientific Research Applications
2-(Tert-butyldimethylsilyloxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(Tert-butyldimethylsilyloxy)ethoxy ethanamine
- (Tert-butyldimethylsilyloxy)acetaldehyde
- (Tert-butyldimethylsilyloxy)cyclohexanone
- 1-(Tert-butyldimethylsilyloxy)-1-methoxyethene
Uniqueness: 2-(Tert-butyldimethylsilyloxy)ethanamine is unique due to its specific combination of the silyloxy group and the ethanamine structure. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical synthesis processes .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFUMZONWWODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336126 | |
Record name | Ethanamine, mono-TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101711-55-1 | |
Record name | Ethanamine, mono-TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethoxy)(tert-butyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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